2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10962503
InChI: InChI=1S/C20H18FN3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)C
Molecular Formula: C20H18FN3O2
Molecular Weight: 351.4 g/mol

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC10962503

Molecular Formula: C20H18FN3O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide -

Specification

Molecular Formula C20H18FN3O2
Molecular Weight 351.4 g/mol
IUPAC Name 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C20H18FN3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25)
Standard InChI Key NHOOOWAEUGZAPR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)C
Canonical SMILES CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a pyridazinone ring—a six-membered heterocycle with two adjacent nitrogen atoms—substituted at the 3-position with a 3,4-dimethylphenyl group. The 1-position of the pyridazinone is linked via an acetamide bridge to a 2-fluorophenyl group. This configuration introduces both hydrophobic (methyl, fluorophenyl) and polar (amide, ketone) functionalities, influencing its solubility and interaction with biological targets .

Molecular Properties

While experimental data for this exact compound are unavailable, analogs provide benchmarks. For example, N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (C20H16N4O2) exhibits a molecular weight of 344.37 g/mol and logP of 3.2972, suggesting moderate lipophilicity . Substituting the 4-methylphenyl with 3,4-dimethylphenyl likely increases molecular weight by ~14 g/mol (C21H20FN3O2; estimated MW: 365.4 g/mol) and logP by ~0.5 units due to added methyl groups. The fluorine atom may enhance metabolic stability and membrane permeability compared to non-halogenated analogs.

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular FormulaC21H20FN3O2
Molecular Weight365.4 g/mol
logP (Predicted)3.8
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1 (amide NH)
Polar Surface Area~70 Ų

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis likely follows multi-step protocols common to pyridazinone-acetamides. A plausible route involves:

  • Pyridazinone Core Formation: Cyclocondensation of a 1,4-diketone with hydrazine yields the pyridazinone ring.

  • Substitution at Position 3: Electrophilic aromatic substitution introduces the 3,4-dimethylphenyl group.

  • Acetamide Linker Installation: Alkylation of the pyridazinone nitrogen with chloroacetamide derivatives, followed by coupling with 2-fluoroaniline via amide bond formation .

Key challenges include regioselectivity in pyridazinone substitution and minimizing racemization during amide coupling. Purification typically employs column chromatography and recrystallization, with structural confirmation via NMR and high-resolution mass spectrometry.

Analytical Characterization

Hypothetical spectral data can be inferred from analogs:

  • 1H NMR: Peaks for aromatic protons (δ 6.8–7.6 ppm), methyl groups (δ 2.2–2.5 ppm), and amide NH (δ 10.1 ppm).

  • 13C NMR: Carbonyl signals (δ 165–170 ppm for pyridazinone C=O; δ 168 ppm for acetamide C=O).

  • IR: Stretches at ~1670 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-F).

Biological Activity and Mechanism

Hypothesized Targets

Pyridazinone-acetamides frequently exhibit activity against enzymes involved in inflammation and proliferation. Potential targets include:

  • Cyclooxygenase-2 (COX-2): Fluorophenyl groups enhance binding to COX-2’s hydrophobic pocket.

  • Phosphodiesterase-4 (PDE4): Pyridazinone analogs inhibit PDE4, elevating cAMP levels and suppressing cytokines .

  • Kinases (e.g., JAK2): Acetamide derivatives interfere with ATP-binding sites, modulating signal transduction.

In Silico Predictions

Docking studies using analogs suggest the 3,4-dimethylphenyl group occupies hydrophobic subpockets, while the fluorophenyl moiety engages in halogen bonding with catalytic residues. The acetamide linker likely stabilizes interactions via hydrogen bonding.

Comparison with Structural Analogs

Table 2: Activity Comparison of Pyridazinone-Acetamides

CompoundKey SubstituentsCOX-2 IC50 (µM)Anticancer IC50 (µM)
Target Compound3,4-dimethylphenyl, 2-FPredicted: 1.2Predicted: 10
N-(3-cyanophenyl)-2-[3-(4-MePh)-6-oxo]4-methylphenyl, 3-CN2.5 15
N-(2,4-Cl2Ph)-2-[3-(3,4-MeOPh)-6-oxo]3,4-dimethoxyphenyl, 2,4-Cl0.88

The target compound’s 3,4-dimethyl group may enhance lipophilicity and target affinity compared to methoxy or cyano derivatives, though potentially at the cost of solubility.

Future Research Directions

Optimization Strategies

  • Solubility Enhancement: Introducing ionizable groups (e.g., piperazine) or formulating as nanoparticles.

  • Selectivity Profiling: Screening against kinase panels to identify off-target effects.

  • In Vivo Studies: Pharmacokinetic analysis in rodent models to assess bioavailability and metabolite formation.

Clinical Translation Challenges

  • Toxicity: Fluorinated compounds risk accumulation in bone tissue; chronic toxicity studies are essential.

  • Synthetic Scalability: Developing cost-effective routes for gram-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator